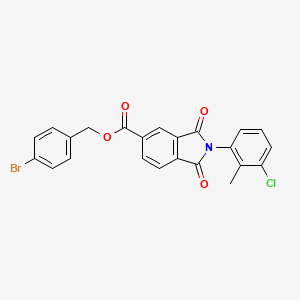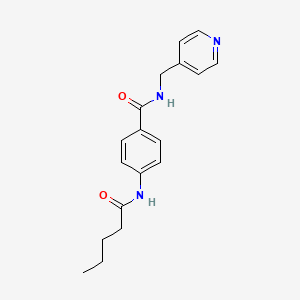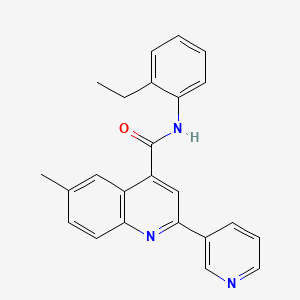![molecular formula C13H16F3N3O2S2 B4538482 4-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4538482.png)
4-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide
Vue d'ensemble
Description
4-(Methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide is a chemical compound with potential pharmacological activities. Its structure includes piperazine heterocycles, which are known for their versatility in medicinal chemistry.
Synthesis Analysis
The synthesis of compounds similar to 4-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide often involves multiple steps, including reactions with sulfonyl chlorides and other reagents. Compounds in this class have been synthesized through various methods, including nucleophilic substitution and connection reactions, to achieve the desired structural and pharmacological properties (Abbasi et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds typically features a piperazine ring, which can adopt different conformations such as the chair conformation. X-ray crystallography and spectroscopic techniques like NMR and IR are commonly used to characterize these structures and confirm their configurations (Kumar et al., 2007).
Chemical Reactions and Properties
Compounds in this class exhibit various chemical reactions based on their functional groups. For instance, the sulfonamide group can undergo specific reactions impacting its pharmacological profile. These chemical properties are essential for their potential as therapeutic agents (Shainyan & Danilevich, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular structure. Techniques like crystallography provide insights into these properties, which are crucial for understanding the compound's behavior in various conditions (Naveen et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability, are influenced by the structural elements of the molecule. Studies often explore these properties to understand the compound's potential applications and interactions with biological systems (Sawant-Basak et al., 2018).
Propriétés
IUPAC Name |
4-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2S2/c1-23(20,21)19-7-5-18(6-8-19)12(22)17-11-4-2-3-10(9-11)13(14,15)16/h2-4,9H,5-8H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFRBAPPZBMYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=S)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4538405.png)


![N-[1-(4-tert-butylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4538431.png)


![N-(5-fluoro-2-methylphenyl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4538452.png)
![2-{5-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B4538453.png)
![N-[4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4538458.png)

![N-({4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide](/img/structure/B4538473.png)
![2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4538484.png)
![N-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B4538486.png)
